molecular formula C23H21FN6O2 B2594676 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705440-51-2

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2594676
CAS No.: 1705440-51-2
M. Wt: 432.459
InChI Key: VOOLLAXONXVXGF-UHFFFAOYSA-N
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Description

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring multiple functional groups, including a fluorophenyl group, a pyrrole ring, a pyrazine ring, and an oxadiazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process may include:

    Formation of the Pyrrole Ring: Starting from a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis or other cyclization methods.

    Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the fluorine atom onto the phenyl ring.

    Synthesis of the Pyrazine Ring: The pyrazine ring can be constructed via condensation reactions involving appropriate diamines and diketones.

    Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final steps involve coupling the various fragments together using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially converting it to corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation Products: Pyrrole-2,5-diones.

    Reduction Products: Amines derived from the oxadiazole ring.

    Substitution Products: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functionalized molecules in various chemical reactions.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its structural motifs are common in bioactive molecules, making it a candidate for developing new therapeutic agents.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, such as cancer, inflammation, or infectious diseases, due to its ability to interact with specific biological targets.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-chlorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
  • (4-(4-bromophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Uniqueness

The presence of the fluorophenyl group in (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone imparts unique electronic properties, influencing its reactivity and interaction with biological targets. This makes it distinct from its chloro- and bromo- counterparts, which may exhibit different reactivity and biological activity profiles.

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6O2/c24-18-5-3-16(4-6-18)17-11-19(27-12-17)23(31)30-9-1-2-15(14-30)10-21-28-22(29-32-21)20-13-25-7-8-26-20/h3-8,11-13,15,27H,1-2,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOLLAXONXVXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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